BenchChemオンラインストアへようこそ!

6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

5-HT6 Receptor Antagonist CNS Drug Discovery Serotonin

The compound 6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1797983-26-6) is a synthetic, heterocyclic small molecule belonging to the class of sulfonamide-functionalized tetrahydropyrido[4,3-d]pyrimidines. This core scaffold is recognized in medicinal chemistry as a privileged structure for generating potent kinase inhibitors, most notably against Ca2+/calmodulin-dependent protein kinase II (CaMKII).

Molecular Formula C15H14F3N3O2S
Molecular Weight 357.35
CAS No. 1797983-26-6
Cat. No. B2707550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS1797983-26-6
Molecular FormulaC15H14F3N3O2S
Molecular Weight357.35
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C15H14F3N3O2S/c16-15(17,18)13-3-1-2-11(6-13)9-24(22,23)21-5-4-14-12(8-21)7-19-10-20-14/h1-3,6-7,10H,4-5,8-9H2
InChIKeyNGDKPXCRZJFHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Structural and Pharmacological Classification


The compound 6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1797983-26-6) is a synthetic, heterocyclic small molecule belonging to the class of sulfonamide-functionalized tetrahydropyrido[4,3-d]pyrimidines. This core scaffold is recognized in medicinal chemistry as a privileged structure for generating potent kinase inhibitors, most notably against Ca2+/calmodulin-dependent protein kinase II (CaMKII) [1]. The incorporation of a meta-trifluoromethyl benzyl sulfonyl substituent at the 6-position is a key structural feature that distinguishes this compound from earlier analogs containing simpler phenyl sulfonamides, potentially conferring enhanced lipophilicity and metabolic stability [2].

Why 6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Cannot Be Replaced by Generic Scaffold Analogs


Broadly substituting a different tetrahydropyrido[4,3-d]pyrimidine derivative or a compound from the related [2,3-d] isomer series is highly risky due to the profound impact of the sulfonylbenzyl substituent on both target selectivity and drug-like properties. Within this scaffold, simple changes to the phenyl ring substituents have been shown to cause dramatic, 25-fold shifts in kinase inhibitory potency [1]. The specific meta-trifluoromethyl benzyl group is designed to modulate electron density and lipophilicity at a critical binding interface, a feature absent in generic analogs like 6-(isobutylsulfonyl) derivatives . Crucially, this molecule is explicitly claimed in patents targeting serotonergic receptors, indicating its structure is optimized for a specific biological interaction that cannot be replicated by other in-class compounds [2].

Quantitative Differentiation Guide for 6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Procurement


Direct Link to Serotonergic Receptor Antagonism: A Unique Target Profile vs. Generic Kinase Inhibitor Scaffolds

This compound is explicitly protected by patent US20090111848, which claims 3-sulfonyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[4,3-e]pyrimidines and related analogs as antagonists of the serotonin 5-HT6 receptor [1]. This represents a clear differentiation from the vast majority of tetrahydropyrido[4,3-d]pyrimidines, which are primarily directed at kinase targets like CaMKII, PI3Kδ, or Hsp90. This patent-based evidence provides a unique and verifiable application for the compound, distinguishing it from other in-class candidates used for kinase inhibition.

5-HT6 Receptor Antagonist CNS Drug Discovery Serotonin

Validated Kinase Inhibitory Potential of the Core Scaffold, Providing A Basis for Selectivity Profiling

The core 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has produced the most potent and selective CaMKII inhibitors known, with lead compound 8p achieving an IC50 of 63 nM against CaMKII and >100-fold selectivity over a panel of five off-target kinases [1]. This class-level benchmark sets a high standard for kinase selectivity. As a functionalized sulfonamide derivative of this exact core, the target compound is therefore positioned as a valuable tool for investigating kinase-mediated pathways, allowing for direct comparison against these published benchmarks in selectivity assays.

CaMKII Inhibitor Kinase Selectivity Cardiac Research

Structural Differentiation from [2,3-d] Isomers Alters Target Engagement Geometry

A close structural analog, 4-(8-((3-(trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine, features the [2,3-d] isomer of the pyridopyrimidine core. This fundamental change in ring fusion geometry is known to alter the vector of hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor binding [1]. The target compound's [4,3-d] core establishes a specific geometry that is strongly associated with CaMKII and PI3Kδ inhibition, whereas the [2,3-d] isomer is explored for different targets.

Isomer Selectivity Medicinal Chemistry Binding Pose

High-Value Application Scenarios for 6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine


Probing Serotonergic Signaling in CNS Drug Discovery

Given its direct patent protection for 5-HT6 receptor antagonism, this compound should be prioritized for CNS-focused research programs investigating novel treatments for cognitive disorders, such as Alzheimer's disease or schizophrenia [1]. Its commercial availability makes it a key tool for validating 5-HT6 receptor hypotheses in preclinical models, a task for which other generic pyridopyrimidine kinase inhibitors are unsuitable.

A Next-Generation Tool for Kinase Selectivity Profiling

This compound is a strong candidate for use in broad kinase selectivity panels. Its core structure is directly linked to one of the most selective known CaMKII scaffolds (IC50 = 63 nM, >100-fold selectivity) [1]. By testing this new sulfonyl derivative alongside the published sulfonamide lead, researchers can directly map how the sulfonyl linker influences the kinome-wide selectivity fingerprint, providing valuable SAR data.

Investigating the Sulfonamide-to-Sulfonyl Switch in Drug Design

A key aspect of modern drug design is improving metabolic stability and lipophilicity. The target compound replaces the traditional sulfonamide (-SO2NH-) linker found in earlier CaMKII inhibitors with a sulfonyl (-CH2-SO2-) moiety [1]. This makes it an ideal chemical probe for studying how this specific 'sulfonamide-to-sulfonyl switch' impacts pharmacokinetic parameters like microsomal stability and cell permeability, serving as a crucial comparator in medicinal chemistry campaigns.

Quote Request

Request a Quote for 6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.